7-Chloro-6-iodoquinolin-4-OL 7-Chloro-6-iodoquinolin-4-OL
Brand Name: Vulcanchem
CAS No.: 1021913-03-0
VCID: VC3816941
InChI: InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13)
SMILES: C1=CNC2=CC(=C(C=C2C1=O)I)Cl
Molecular Formula: C9H5ClINO
Molecular Weight: 305.5 g/mol

7-Chloro-6-iodoquinolin-4-OL

CAS No.: 1021913-03-0

Cat. No.: VC3816941

Molecular Formula: C9H5ClINO

Molecular Weight: 305.5 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-6-iodoquinolin-4-OL - 1021913-03-0

Specification

CAS No. 1021913-03-0
Molecular Formula C9H5ClINO
Molecular Weight 305.5 g/mol
IUPAC Name 7-chloro-6-iodo-1H-quinolin-4-one
Standard InChI InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13)
Standard InChI Key WOCKEJPQIBCNFE-UHFFFAOYSA-N
SMILES C1=CNC2=CC(=C(C=C2C1=O)I)Cl
Canonical SMILES C1=CNC2=CC(=C(C=C2C1=O)I)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

7-Chloro-6-iodoquinolin-4-ol belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The substitution pattern—chlorine at position 7, iodine at position 6, and a hydroxyl group at position 4—confers unique electronic and steric properties. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC9H5ClINO\text{C}_9\text{H}_5\text{ClINO}
Molecular Weight305.50 g/mol
Exact Mass304.91000
PSA (Polar Surface Area)32.86 Ų
LogP (Partition Coefficient)2.79

The iodine atom’s large van der Waals radius enhances interactions with hydrophobic protein pockets, while the hydroxyl group facilitates hydrogen bonding with biological targets .

Synthesis and Derivitization

Key Synthetic Routes

The synthesis of 7-chloro-6-iodoquinolin-4-ol typically begins with 7-chloroquinolin-4-ol, which undergoes iodination using N-iodosuccinimide (NIS) in acetic acid at 60°C (Scheme 1) :

Scheme 1: Iodination of 7-Chloroquinolin-4-ol

  • Starting Material: 7-Chloroquinolin-4-ol (1.0 g, 5.59 mmol).

  • Reagents: NIS (1.4 g, 6.1 mmol), acetic acid (40 mL).

  • Conditions: 60°C for 45 minutes.

  • Workup: Quenching with water, filtration, and desiccation.

  • Yield: 2.1 g crude product (used directly in subsequent steps) .

This method avoids harsh iodination agents, preserving the quinoline core’s integrity. The crude product is often utilized without further purification in downstream reactions, such as chlorination with POCl3_3 to form 4,7-dichloro-3-iodoquinoline .

Functionalization for Drug Discovery

7-Chloro-6-iodoquinolin-4-ol serves as a precursor for indoloquinoline derivatives, which exhibit G4-stabilizing activity. For example, coupling with m-aminobenzylalcohol under acidic conditions yields (3-((7-chloro-3-iodoquinolin-4-yl)amino)phenyl)methanol, a compound demonstrating KRAS promoter inhibition (77% yield, m/zm/z 411.1 [M+H]+^+ ) . Such analogs are critical for structure-activity relationship (SAR) studies in oncology.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

While specific solubility data for 7-chloro-6-iodoquinolin-4-ol are unavailable, its logP value (2.79) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . Stability under physiological conditions remains uncharacterized, though halogenated quinolines generally exhibit robust metabolic stability due to electron-withdrawing substituents.

ADME Considerations

The hydroxyl group at position 4 may serve as a site for phase II metabolism (e.g., glucuronidation), while iodine’s size could hinder cytochrome P450-mediated oxidation. Computational models predict moderate blood-brain barrier permeability, aligning with its potential application in central nervous system malignancies .

Applications in Medicinal Chemistry

KRAS-Targeted Drug Development

KRAS mutations occur in 25% of human cancers, yet direct targeting has proven challenging. By stabilizing KRAS G4 mid, 7-chloro-6-iodoquinolin-4-ol analogs offer a novel strategy to suppress oncogenic transcription. Comparative studies highlight their superiority over pan-G4 stabilizers like TMPyP4, which lack gene specificity .

Scaffold for Diversification

The synthetic versatility of 7-chloro-6-iodoquinolin-4-ol enables rapid analog generation:

  • Tail Modifications: Substitutions at the 3-position (e.g., bromo, amino) modulate G4 selectivity .

  • Metal Coordination: Iodine’s polarizability may facilitate interactions with metal ions in enzymatic pockets.

Recent Advances and Future Directions

Structural Optimization

Recent efforts focus on improving KRAS G4 mid affinity while reducing off-target effects. Compound 9a (a 7-chloro-6-iodoquinolin-4-ol derivative) shows comparable activity to NSC 317605 but with simplified synthesis .

Combination Therapies

Preclinical models suggest synergy between G4 stabilizers and MAPK pathway inhibitors, potentially overcoming resistance mechanisms in KRAS-mutant cancers.

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